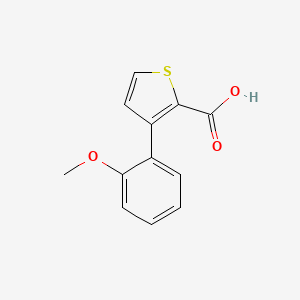

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methoxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-10-5-3-2-4-8(10)9-6-7-16-11(9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWDBOONGOMYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655541 | |

| Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666841-74-3 | |

| Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Introduction: The Significance of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

This compound is a heterocyclic compound of considerable interest in medicinal chemistry and materials science.[1][2][3] Its structural motif, featuring a thiophene core appended with both a methoxyphenyl group and a carboxylic acid, makes it a valuable building block for the synthesis of more complex molecules.[1] The thiophene ring is a well-established pharmacophore found in numerous biologically active compounds, while the methoxyphenyl and carboxylic acid functionalities provide opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.[4][5] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of 3-Arylthiophene-2-carboxylic Acids

The synthesis of 3-arylthiophene-2-carboxylic acids can be broadly approached through two main strategies:

-

Construction of the thiophene ring with the aryl substituent already in place: This approach involves the cyclization of acyclic precursors that already contain the 2-methoxyphenyl moiety.

-

Arylation of a pre-formed thiophene ring: This strategy relies on the formation of a carbon-carbon bond between a suitable thiophene derivative and a 2-methoxyphenyl synthon, typically through a metal-catalyzed cross-coupling reaction.

The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and overall synthetic efficiency.

Synthetic Methodologies

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][7] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8] While the classical Gewald synthesis yields a 2-amino group, this can be subsequently removed or transformed to afford the desired carboxylic acid.

A potential adaptation of the Gewald reaction for the synthesis of a precursor to our target molecule could involve the reaction of 2-methoxyacetophenone with an appropriate α-cyanoester. However, this route would require additional steps to introduce the carboxylic acid at the 2-position and remove the amino group, potentially lowering the overall efficiency.

Fiesselmann Thiophene Synthesis

The Fiesselmann thiophene synthesis is another versatile method for constructing the thiophene ring.[8][9] It typically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters.[9][10][11] A plausible route utilizing this methodology would involve the condensation of a β-ketoester bearing the 2-methoxyphenyl group with a thioglycolate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds.[12][13] The Suzuki-Miyaura and Stille couplings are particularly well-suited for the synthesis of this compound.[12][14][15]

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.[12][16] For our target molecule, a feasible approach would be the coupling of a 3-halothiophene-2-carboxylic acid derivative with 2-methoxyphenylboronic acid.[12]

-

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide or triflate, catalyzed by a palladium complex.[14][15][17] This method offers the advantage of being tolerant to a wide range of functional groups.[18] A possible synthetic route would involve the reaction of a 3-halothiophene-2-carboxylic acid derivative with (2-methoxyphenyl)tributylstannane.

The cross-coupling approach is often preferred due to its high functional group tolerance, generally good yields, and the commercial availability of the required building blocks.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This section details a step-by-step protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This route is chosen for its reliability and the relatively mild reaction conditions.

The overall synthetic strategy is depicted in the following workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Bromothiophene-2-carboxylic acid

This starting material can be synthesized from commercially available thiophene-2-carboxylic acid.[19]

-

Reaction Setup: In a fume hood, dissolve thiophene-2-carboxylic acid in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-bromothiophene-2-carboxylic acid.

Step 2: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromothiophene-2-carboxylic acid, 2-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).

-

Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture to obtain the pure this compound.

-

Column Chromatography: If recrystallization is not sufficient, purify the product by column chromatography on silica gel.

| Parameter | Value | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | These are common and effective catalysts for Suzuki couplings. |

| Base | K₂CO₃ or Cs₂CO₃ | The base is crucial for the activation of the boronic acid. |

| Solvent | Toluene/Water or Dioxane/Water | A two-phase system is often used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the catalytic cycle. |

| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium catalyst. |

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (3-bromothiophene-2-carboxylic acid) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron compound (2-methoxyphenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Conclusion

The synthesis of this compound can be achieved through various synthetic routes. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method. This guide has provided a detailed protocol for this approach, along with insights into the underlying reaction mechanism. By understanding the principles and experimental nuances of these synthetic strategies, researchers can effectively prepare this valuable compound for applications in drug discovery and materials science.

References

- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem. (URL: )

- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (URL: )

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (URL: )

- Gewald Reaction - Organic Chemistry Portal. (URL: )

- A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: )

- Fiesselmann thiophene synthesis - Wikipedia. (URL: )

- Thiophene: Synthesis and Reactions | Free Topic Wise Notes - FirstHope. (URL: )

- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: )

- 3-Methoxybenzo[b]thiophene-2-carboxylic acid|CAS 19354-50-8 - Benchchem. (URL: _)

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu

- Fiesselmann thiophene synthesis - Semantic Scholar. (URL: _)

- Fiesselmann thiophene synthesis | Filo. (URL: )

- Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem. (URL: )

- Stille reaction - Wikipedia. (URL: )

- Org. Synth. 2011, 88, 197. (URL: )

- Stille Coupling - Organic Chemistry Portal. (URL: )

- Technical Support Center: Synthesis of 3-Alkenylthiophenes - Benchchem. (URL: )

- 666841-74-3 | this compound | ChemScene. (URL: )

- Stille Coupling - Chemistry LibreTexts. (URL: )

- This compound, min 95%, 100 mg. (URL: )

- Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google P

- Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam

- Thiophene-2-carboxylic acid - Wikipedia. (URL: )

- Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, 2-methoxyphenyl ester - ChemBK. (URL: )

- Suzuki Coupling: Leveraging 3-Carboxyphenylboronic Acid for Drug Discovery. (URL: )

- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv

- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (URL: )

- Preparation method of 2-thiophenecarboxylic acid - Google P

- Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst - Taylor & Francis Online. (URL: )

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (URL: )

- Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. (URL: )

- 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem - NIH. (URL: )

- Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research. (URL: )

- Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),...

- Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermedi

Sources

- 1. 3-Methoxybenzo[b]thiophene-2-carboxylic acid|CAS 19354-50-8 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rroij.com [rroij.com]

- 5. sciensage.info [sciensage.info]

- 6. benchchem.com [benchchem.com]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. firsthope.co.in [firsthope.co.in]

- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. Stille Coupling [organic-chemistry.org]

- 16. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid chemical properties

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a central thiophene ring functionalized with a carboxylic acid at the 2-position and a 2-methoxyphenyl group at the 3-position. This specific arrangement of functional groups makes it a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural complexity, combining the electron-rich thiophene core with the steric and electronic influence of the methoxy-substituted phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the core chemical properties, provides a plausible and detailed synthetic route, explores the compound's reactivity, and discusses its current and potential applications, particularly its emerging role as a key intermediate or building block in the synthesis of more complex molecules like protein degraders[1].

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 666841-74-3 | [1] |

| Molecular Formula | C₁₂H₁₀O₃S | [1][2] |

| Molecular Weight | 234.27 g/mol | [1][2] |

| Appearance | Likely an off-white to yellow solid | Inferred |

| Purity | Commercially available at ≥95% | [1] |

| Canonical SMILES | COC1=CC=CC=C1C2=C(SC=C2)C(=O)O | [2] |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [2] |

Spectroscopic Profile

While specific spectral data for this exact compound is not publicly cataloged, its spectroscopic profile can be reliably predicted based on its constituent functional groups and established principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) will appear as a broad singlet significantly downfield, typically in the 10-13 ppm range[3]. The protons on the thiophene ring and the methoxyphenyl group will resonate in the aromatic region (approx. 6.8-8.0 ppm). The methoxy group (-OCH₃) will present as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around 165-175 ppm. Carbons of the two aromatic rings will appear between 110-160 ppm. The methoxy carbon will have a characteristic signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid group, which exists predominantly as a hydrogen-bonded dimer in the solid state[4].

-

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[4][5].

-

C=O Stretch: A strong, sharp peak for the carbonyl group should appear in the range of 1700-1725 cm⁻¹[5].

-

C-O Stretch & O-H Bend: A medium intensity C-O stretching band coupled with O-H in-plane bending is typically observed between 1210 and 1320 cm⁻¹.

-

Aromatic/Thiophene C=C & C-H Stretches: Multiple sharp bands will be present for C=C stretching within the aromatic rings (approx. 1450-1600 cm⁻¹) and for sp² C-H stretching (above 3000 cm⁻¹)[6].

Synthesis and Purification

A robust and widely applicable method for synthesizing 3-aryl-thiophene derivatives is the Suzuki cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds with good yields. The following is a proposed experimental workflow for the synthesis of this compound.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Suzuki Coupling of Methyl 3-bromothiophene-2-carboxylate and (2-Methoxyphenyl)boronic acid

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3-bromothiophene-2-carboxylate (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the mixture.

-

Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate ester, methyl 3-(2-methoxyphenyl)thiophene-2-carboxylate.

Causality: The choice of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the Suzuki cycle. Sodium carbonate acts as the base required to activate the boronic acid. A mixed solvent system ensures the solubility of both the organic reactants and the inorganic base.

Step 2: Saponification, Acidification, and Isolation

-

Dissolve the purified ester from Step 1 in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (NaOH, 3-4 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and slowly acidify by adding cold 2M hydrochloric acid (HCl) until the pH is approximately 2-3.

-

A precipitate of the final product, this compound, should form.

-

Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Causality: Saponification is a classic hydrolysis of an ester under basic conditions. The subsequent acidification is necessary to protonate the resulting carboxylate salt, which is soluble in water, to form the neutral carboxylic acid, which is typically much less soluble and precipitates out.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dictated by its three primary components: the carboxylic acid, the thiophene ring, and the methoxyphenyl ring.

Caption: Key reactive sites on the molecule.

-

Carboxylic Acid Group: This is the most reactive site for many standard organic transformations. It can be readily converted into esters, amides, and acid chlorides using well-established methods[7][8]. This functionality is key to its use as a building block, allowing it to be coupled to other molecules.

-

Thiophene Ring: The thiophene nucleus is aromatic and can undergo electrophilic substitution. However, the carboxylic acid group is electron-withdrawing and deactivating, meaning harsher conditions may be required. A more synthetically useful reaction is the deprotonation of the C-H bond at the 5-position (alpha to the sulfur) using a strong base like n-butyllithium or LDA, which generates a nucleophilic organolithium species ready for reaction with various electrophiles[9].

-

Mechanistic Consideration: Studies on the parent thiophene-2-carboxylic acid have shown that an intramolecular hydrogen bond can form between the carboxylic acid proton and the thiophene sulfur atom. This interaction polarizes the carbonyl group, enhancing the electrophilicity of the carbonyl carbon and potentially optimizing the trajectory for an incoming nucleophile, thereby influencing its reactivity[10].

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a sophisticated chemical building block.

-

Protein Degradation: Its classification as a "Protein Degrader Building Block" suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues[1]. In a PROTAC, this molecule could serve as part of the linker or as a fragment that binds to either the target protein or the E3 ligase.

-

Medicinal Chemistry Scaffold: Thiophene-based scaffolds are prevalent in drug discovery due to their diverse pharmacological activities. Derivatives of thiophene-2-carboxylic acid have been explored as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, and other thiophene carboxamides have shown promise as anticancer agents by inhibiting targets like VEGFR-2[8]. The unique substitution pattern of this specific molecule provides a distinct three-dimensional structure for probing protein binding pockets.

-

Materials Science: Thiophene-containing molecules are foundational to the field of organic electronics. While this specific molecule is not a polymer, it could be used as a precursor to synthesize more complex, conjugated systems for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs)[11].

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of chemical properties. Its structure offers multiple points for chemical modification, making it an ideal intermediate for complex synthetic targets. Understanding its spectroscopic signature, reactivity, and a reliable synthetic protocol, as outlined in this guide, empowers researchers to effectively utilize this molecule in advancing the frontiers of drug discovery and materials science.

References

-

Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, 2-methoxyphenyl ester. (n.d.). ChemBK. [Link]

-

Summa, V., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-6. [Link]

-

Profeta, S. O., & Arnone, M. R. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(6), 552-559. [Link]

-

Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

-

Iwan, A., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(7), 5891-5903. [Link]

- Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. (1991).

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024). MDPI. [Link]

-

Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). (n.d.). ResearchGate. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Physics. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). MDPI. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

5-(Methoxycarbonyl)thiophene-2-carboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. (2016). Molecules. [Link]

-

Benzo(b)thiophene-2-carboxylic acid. (n.d.). PubChem. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Thiophene-2-carboxylic acid. (n.d.). Wikipedia. [Link]

-

Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). YouTube. [Link]

- Preparation method of 2-thiophenecarboxylic acid. (2012).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. achmem.com [achmem.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a thiophene carboxylic acid scaffold coupled with a methoxyphenyl moiety, positions it as a valuable precursor for the synthesis of complex organic molecules with potential therapeutic applications. Notably, this compound is recognized as a "Protein Degrader Building Block," indicating its utility in the development of Proteolysis Targeting Chimeras (PROTACs) and other modalities for targeted protein degradation.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on empowering researchers in their scientific endeavors.

Core Molecular Attributes

| Property | Value | Reference |

| CAS Number | 666841-74-3 | [1] |

| Molecular Formula | C₁₂H₁₀O₃S | [1] |

| Molecular Weight | 234.27 g/mol | [1] |

| Canonical SMILES | COC1=CC=CC=C1C2=C(SC=C2)C(=O)O | |

| Appearance | Powder or liquid | [4] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a cross-coupling reaction to form the C-C bond between the thiophene and phenyl rings. The Suzuki-Miyaura coupling is a highly effective and widely used method for this transformation, valued for its mild reaction conditions and tolerance of a broad range of functional groups.[5][6]

Conceptual Synthetic Workflow: Suzuki-Miyaura Coupling

The logical approach involves the palladium-catalyzed coupling of a thiophene precursor bearing a boronic acid or boronic ester with a halogenated methoxyphenyl component, or vice versa. A plausible and efficient route is the coupling of a suitably protected 3-bromothiophene-2-carboxylic acid derivative with (2-methoxyphenyl)boronic acid.

Caption: Generalized workflow for the synthesis via Suzuki-Miyaura coupling.

Exemplary Synthetic Protocol

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromothiophene-2-carboxylic acid (1 equivalent), (2-methoxyphenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with an aqueous acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic and Physicochemical Data

Definitive spectroscopic data for this compound is not widely published. However, based on the analysis of similar structures, the following characteristic signals can be anticipated.[7] Researchers should confirm these with their own analytical data.

Expected ¹H NMR Spectral Features (in CDCl₃, δ in ppm):

-

Thiophene Protons: Two doublets in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the protons at the 4- and 5-positions of the thiophene ring.

-

Methoxyphenyl Protons: A multiplet in the aromatic region (approximately 6.8-7.4 ppm) corresponding to the four protons of the methoxyphenyl ring.

-

Methoxy Protons: A singlet at approximately 3.8-3.9 ppm, integrating to three protons.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃, δ in ppm):

-

Carboxylic Carbonyl: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-160 ppm) for the carbons of the thiophene and methoxyphenyl rings.

-

Methoxy Carbon: A signal around 55-56 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a building block in the synthesis of targeted protein degraders, particularly PROTACs.[1][8]

Role as a Protein Degrader Building Block

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[9] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Caption: General structure of a PROTAC molecule.

This compound, with its carboxylic acid functional group, can be readily coupled to a linker, which is then attached to an E3 ligase ligand. The methoxyphenyl-thiophene moiety can serve as, or be further elaborated into, a ligand for a specific protein of interest. Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, making them attractive scaffolds for targeting various proteins.[10]

Safety and Handling

-

Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its utility as a precursor for targeted protein degraders highlights its potential in the development of novel therapeutics. While detailed experimental and safety data for this specific compound are still emerging, the established synthetic methodologies and the known biological relevance of the thiophene scaffold provide a solid foundation for its application in innovative research projects. As with any chemical, proper handling and safety precautions are paramount.

References

- Sigma-Aldrich.

- Merck Millipore.

- Thermo Fisher Scientific. Safety Data Sheet for Thiophene-2-carboxaldehyde. (2025).

- GuideChem. This compound CAS NO.666841-74-3.

- Fisher Scientific.

- ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...

- Poumellec, T. et al.

- Khan, I. et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.

- Google Patents.

- YouTube. Suzuki cross-coupling reaction. (2020).

- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

- ResearchGate. Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),...

- ResearchGate.

- Achmem. This compound.

- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

- Google Patents. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.

- R Discovery. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. (2023).

- Precise PEG. Targeted Protein Degrader Building Blocks.

- Matrix Scientific. Methyl 2-amino-4-(4-methoxyphenyl)

- Tocris Bioscience.

- AK Scientific, Inc. Safety Data Sheet for Methyl 3-amino-5-(4-methoxyphenyl)

- Indian Academy of Sciences.

Sources

- 1. achmem.com [achmem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. aksci.com [aksci.com]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 8. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Unveiling the Putative Mechanism of Action: 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid as a Keystone in Targeted Protein Degradation

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Inhibition, Towards Elimination

The paradigm of pharmacological intervention is undergoing a significant evolution. For decades, the primary strategy has been occupancy-based inhibition, where small molecules block the active sites of pathogenic proteins. While successful, this approach is limited to proteins with enzymatic activity and can be hampered by the need for high, sustained drug concentrations and the development of resistance. A new frontier in drug discovery, Targeted Protein Degradation (TPD), offers a revolutionary alternative: the selective elimination of disease-causing proteins from the cellular environment.[1][2][3]

At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own quality control machinery—the ubiquitin-proteasome system (UPS).[4][5][6] This guide delves into the hypothesized mechanism of action of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid , a compound identified as a "protein degrader building block," suggesting its role as a critical component in the rational design of novel PROTACs. While direct experimental data on a fully assembled PROTAC containing this specific molecule is not yet publicly available, its chemical features and classification allow us to construct a scientifically rigorous and testable hypothesis regarding its function.

This document will serve as a technical guide, postulating the role of this compound in a PROTAC, detailing the step-by-step mechanism of the resulting PROTAC, and providing a comprehensive suite of experimental protocols to validate this proposed mechanism of action.

Part 1: The PROTAC Concept and the Hypothesized Role of this compound

PROTACs are chimeric molecules composed of three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][7][8] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.[4][9]

The classification of This compound as a "protein degrader building block" strongly implies its intended use in the synthesis of PROTACs.[2][8] Its chemical structure, featuring a thiophene ring, a methoxyphenyl group, and a carboxylic acid, provides a versatile scaffold. The carboxylic acid is a common functional group used as an attachment point for linkers in PROTAC synthesis. The thiophene and methoxyphenyl moieties can be tailored through medicinal chemistry to achieve specific binding to a Protein of Interest.

Therefore, we hypothesize that this compound serves as a precursor to a POI ligand. Through chemical modification, the carboxylic acid group would be connected to a linker, which in turn is attached to a known E3 ligase ligand (e.g., a ligand for Cereblon (CRBN) or von Hippel-Lindau (VHL)).

Conceptual PROTAC Structure

Below is a conceptual diagram illustrating how a derivative of this compound could be incorporated into a functional PROTAC.

Caption: Conceptual structure of a PROTAC incorporating a derivative of this compound.

Part 2: The Putative Mechanism of Action: A Step-by-Step Breakdown

The proposed mechanism of action for a PROTAC derived from this compound follows the canonical pathway for targeted protein degradation. This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple POI molecules.[4][10]

The Catalytic Cycle of Protein Degradation

Caption: The catalytic cycle of targeted protein degradation induced by a PROTAC.

-

Ternary Complex Formation: The PROTAC molecule first binds to both the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[7][11] This is the crucial step that brings the POI into proximity with the E3 ligase.

-

Ubiquitination of the POI: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.[9][12] This results in the formation of a polyubiquitin chain on the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome.[4][5] The proteasome unfolds and degrades the POI into small peptides.

-

PROTAC Recycling: After the ubiquitination and subsequent degradation of the POI, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another round of degradation.[10] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Part 3: Experimental Validation: A Self-Validating System

To validate the proposed mechanism of action, a series of experiments must be conducted. This experimental cascade is designed to provide a comprehensive understanding of the PROTAC's activity, from initial binding events to the downstream cellular consequences.

Experimental Workflow

Caption: A structured workflow for the experimental validation of a PROTAC's mechanism of action.

Detailed Experimental Protocols

1. Stage 1: Binding and Ternary Complex Formation

-

Objective: To confirm that the PROTAC binds to both the POI and the E3 ligase individually and facilitates the formation of a ternary complex.

-

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binary Binding

-

Reagents: Terbium-labeled anti-His antibody, His-tagged POI, fluorescently labeled PROTAC.

-

Procedure:

-

In a microplate, add a constant concentration of His-tagged POI and Terbium-labeled anti-His antibody.

-

Add increasing concentrations of the fluorescently labeled PROTAC.

-

Incubate to allow binding to reach equilibrium.

-

Measure the TR-FRET signal (emission at two wavelengths).

-

Analysis: An increase in the FRET ratio indicates binding. The data can be fitted to a saturation binding curve to determine the dissociation constant (Kd).

-

-

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

-

Reagents: Purified POI, purified E3 ligase, PROTAC.

-

Procedure:

-

Titrate the PROTAC into a solution containing the POI to measure the binary binding affinity.

-

In a separate experiment, titrate the PROTAC into a solution containing both the POI and the E3 ligase.

-

-

Analysis: Compare the binding isotherms. A change in the binding affinity in the presence of the third component indicates cooperativity in ternary complex formation.[13]

-

2. Stage 2: Cellular Activity

-

Objective: To demonstrate that the PROTAC induces ubiquitination and subsequent degradation of the POI in a cellular context.

-

Protocol 3: Western Blot for Target Degradation

-

Procedure:

-

Culture cells of interest and treat with increasing concentrations of the PROTAC for a defined time course (e.g., 2, 4, 8, 24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and detect the signal.

-

-

Analysis: Quantify the band intensity for the POI relative to the loading control. A dose- and time-dependent decrease in the POI signal indicates degradation. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.[14]

-

-

Protocol 4: Co-Immunoprecipitation (Co-IP) for Target Ubiquitination

-

Procedure:

-

Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated POI to accumulate.

-

Lyse the cells and incubate the lysate with an antibody against the POI.

-

Use protein A/G beads to pull down the POI and its binding partners.

-

Elute the proteins and analyze by western blot using an antibody against ubiquitin.

-

-

Analysis: The presence of a high-molecular-weight smear in the ubiquitin blot for the PROTAC-treated sample confirms polyubiquitination of the POI.

-

3. Stage 3: Functional Outcomes

-

Objective: To assess the downstream biological consequences of POI degradation.

-

Protocol 5: Cell Viability Assay (e.g., MTT or CCK-8)

-

Procedure:

-

Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT or WST-8) and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

-

Analysis: A decrease in absorbance indicates reduced cell viability, which can be a consequence of degrading a POI essential for cell survival.

-

-

Protocol 6: Apoptosis Assay using Annexin V Staining

-

Procedure:

-

Treat cells with the PROTAC at concentrations around the DC50.

-

After incubation, harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

-

Analysis: An increase in the population of Annexin V-positive cells indicates the induction of apoptosis as a result of POI degradation.[15]

-

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Biophysical and Cellular Potency Data

| Parameter | Value | Assay |

| Binary Binding (Kd) | ||

| POI | 50 nM | TR-FRET |

| E3 Ligase (VHL) | 150 nM | FP |

| Ternary Complex Cooperativity (α) | 5 | ITC |

| Cellular Degradation | ||

| DC50 | 25 nM | Western Blot |

| Dmax | >95% | Western Blot |

| Functional Effect | ||

| IC50 (Cell Viability) | 30 nM | MTT Assay |

Conclusion

The identification of this compound as a protein degrader building block opens up exciting possibilities for the development of novel therapeutics based on targeted protein degradation. While this guide presents a hypothesized mechanism of action, it is grounded in the established principles of PROTAC technology and provides a clear, actionable roadmap for its experimental validation. By systematically evaluating the binding, cellular activity, and functional outcomes of a PROTAC derived from this building block, researchers can rigorously test this hypothesis and potentially uncover a new class of potent and selective drugs for a wide range of diseases. The journey from a building block to a clinically viable drug is complex, but it begins with a sound mechanistic hypothesis and a robust plan for its validation.

References

- Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.

- CD Biosynsis. (n.d.). Targeted Protein Degradation (TPD) Assays and Profiling.

- Thermo Fisher Scientific. (n.d.). Targeted Protein Degradation using Proteolysis-Targeted Chimeras. Retrieved from Thermo Fisher Scientific US website.

- Promega Corporation. (n.d.). Protein Degradation and PROTACs.

- Cell Signaling Technology. (n.d.). Solutions for Targeted Protein Degradation.

- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.

- Hughes, S. J., & Ciulli, A. (2021). Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Frontiers in Physiology, 12, 660723.

- Wikipedia. (2025). Proteolysis targeting chimera.

- Sun, X., et al. (2021). Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future. Molecules, 26(4), 889.

- ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and... [Image].

- Al-Koussa, H., et al. (2020). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery, 15(2), 151-163.

- Metwally, A. M., et al. (2023).

- University of Dundee. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from Discovery - the University of Dundee Research Portal.

- ResearchGate. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

- Jiang, Y., et al. (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Advanced Science.

- Zhang, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11477-11496.

- EvitaChem. (n.d.). Building Blocks for Targeted Protein Degradation.

- An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B, 12(12), 4333-4353.

- Sigma-Aldrich. (n.d.). Protein Degrader Building Blocks.

- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- Lee, K. R., et al. (2002). Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. Archives of Pharmacal Research, 25(2), 137-142.

- Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders.

- Sigma-Aldrich. (n.d.). Degrader Building Blocks with IAP In Silico-Derived Ligands.

- Life Chemicals. (2023). Degrader Building Blocks for Targeted Protein Degradation.

- ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c [Image].

- Zhang, Y., et al. (2021). E3 ubiquitin ligases: styles, structures and functions.

- Li, K., & Crews, C. M. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 30(1), 1.

- Eurofins Discovery. (2020). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation.

- Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 878-890.

- Scott, D. C., et al. (2016). Ubiquitin transfer by a RING E3 ligase occurs from a closed E2~ubiquitin conformation.

Sources

- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building Blocks for Targeted Protein Degradation [evitachem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 9. Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]

- 12. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Targeted Protein Degradation (TPD) Assays and Profiling - CD Biosynsis [biosynsis.com]

- 15. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]

From-Contaminant-to-Cornerstone-A-Technical-History-of-Thiophene-Carboxylic-Acids

<

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide charts the remarkable journey of thiophene carboxylic acids, from their conceptual birth following the serendipitous discovery of thiophene as a contaminant in benzene to their current status as indispensable building blocks in medicinal chemistry and materials science. We delve into the foundational synthetic methodologies, tracing their evolution from classical organometallic reactions to modern catalytic processes. Key applications are explored, with a particular focus on the role of the thiophene nucleus as a bioisostere in drug design, exemplified by prominent anti-inflammatory drugs. Furthermore, its utility in the creation of advanced conducting polymers is examined. This guide provides not only a historical narrative but also detailed experimental protocols and comparative data to offer field-proven insights for today's scientists.

The Dawn of Thiophene Chemistry: A Fortunate Impurity

The history of thiophene carboxylic acids is intrinsically linked to the discovery of their parent heterocycle, thiophene. In 1882, the eminent German chemist Viktor Meyer, while preparing for a lecture, encountered a puzzling anomaly.[1][2] A standard demonstration of the time, the "indophenin test," was used to detect benzene. This test involved mixing the sample with isatin and concentrated sulfuric acid, which reliably produced a deep blue color with crude benzene sourced from coal tar. However, when Meyer performed the test with highly purified benzene, the reaction failed, yielding no blue dye.[2][3]

This critical observation led Meyer to a brilliant deduction: the blue color was not a characteristic of benzene itself but of an unknown substance present as an impurity.[1] Through rigorous experimentation, he successfully isolated this sulfur-containing compound, naming it "thiophene" (from the Greek theion for sulfur and phaino for shining) due to its benzene-like properties.[4] This discovery did not just identify a new molecule; it opened an entirely new chapter in heterocyclic chemistry.[4]

Caption: Workflow of Viktor Meyer's logical and experimental process leading to the discovery of thiophene.

Pioneering Syntheses of Thiophene Carboxylic Acids

With thiophene identified, the scientific community, including luminaries like Wilhelm Steinkopf, began to explore its chemical reactivity and synthesize its derivatives.[5] The installation of a carboxylic acid group onto the thiophene ring was a primary goal, as it provides a versatile chemical handle for further functionalization. Two principal strategies emerged from this early work: the oxidation of alkyl side chains and the carbonation of organometallic intermediates.

Side-Chain Oxidation

Analogous to the synthesis of benzoic acid from toluene, an early approach involved the oxidation of alkyl-substituted thiophenes. For instance, 2-acetylthiophene could be oxidized to yield thiophene-2-carboxylic acid.[6][7] While conceptually straightforward, these methods often required harsh oxidizing agents and could suffer from low yields and side reactions, such as ring oxidation.

Carbonation of Organometallic Intermediates

A more reliable and widely adopted method was the carbonation of thienyl-metal species. The reaction of 2-thienyllithium, formed by the deprotonation of thiophene with an organolithium reagent like n-butyllithium, with solid carbon dioxide (dry ice) became a classic and efficient route to thiophene-2-carboxylic acid.[8][9] This method offered better control and generally higher yields compared to early oxidation techniques. Similarly, Grignard reagents, such as 2-thienylmagnesium halides, could also be carbonated to afford the desired carboxylic acid.[9]

Caption: Diagram comparing the two primary early synthetic routes to thiophene-2-carboxylic acid.

From Bench to Bedside: A Privileged Scaffold in Medicinal Chemistry

The true ascent of thiophene carboxylic acids began with the recognition of the thiophene ring as a bioisostere of the benzene ring.[10][11] Bioisosterism is a crucial strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the target compound's biological activity or optimize its ADME (absorption, distribution, metabolism, and excretion) profile.[12][13] The thiophene ring often mimics the phenyl group effectively, allowing it to be substituted into known drug scaffolds to create new chemical entities with potentially improved properties.[1][10]

This principle has been successfully applied in numerous therapeutic areas, but it is particularly prominent in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[14]

Case Study: Tiaprofenic Acid

Tiaprofenic acid is a potent NSAID used for the treatment of pain and inflammation associated with rheumatic diseases.[10][14] Its chemical structure, 5-benzoyl-α-methyl-2-thiopheneacetic acid, features a thiophene carboxylic acid core.[15][16] The drug functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation.[14][17] The development of tiaprofenic acid and similar drugs like suprofen and tenidap solidified the role of the thiophene carboxylic acid moiety as a "privileged pharmacophore" in medicinal chemistry.[10][17]

| Drug Name | Therapeutic Class | Core Moiety |

| Tiaprofenic Acid | NSAID | Thiophene-2-acetic acid |

| Suprofen | NSAID | Thiophene-2-carboxylic acid |

| Tinoridine | NSAID | Thiophene derivative |

| Zileuton | Anti-asthmatic | Thiophene derivative |

| Raltitrexed | Anticancer | Thiophene-2-carboxylic acid |

| OSI-930 | Anticancer | Thiophene-2-carboxylic acid |

Table 1: Selected examples of FDA-approved drugs or clinical candidates containing a thiophene carboxylic acid or related scaffold, highlighting their therapeutic diversity.[10][18]

Advanced Applications in Materials Science

Beyond pharmaceuticals, thiophene carboxylic acids are valuable monomers for the synthesis of advanced functional materials, particularly conducting polymers.[19] Polythiophenes are a class of conjugated polymers that can be made electrically conductive through doping. The incorporation of carboxylic acid groups directly onto the thiophene ring or on side chains can be used to:

-

Improve Solubility: The polar carboxylic acid group enhances the solubility of the polymer in common solvents, making it easier to process and cast into thin films.

-

Tune Electronic Properties: The electron-withdrawing nature of the carboxyl group can modify the polymer's electronic band gap and energy levels.[20]

-

Enable Post-Polymerization Modification: The carboxylic acid serves as a reactive site for attaching other functional groups, sensors, or biomolecules.

These tailored polythiophene derivatives are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and organic solar cells.[19]

Caption: Logical relationship diagram illustrating the major application pathways for thiophene carboxylic acids.

Experimental Protocol: Classic Synthesis of Thiophene-2-Carboxylic Acid

This protocol details the synthesis of thiophene-2-carboxylic acid via the lithiation of thiophene followed by carbonation, a foundational method in the field.

Objective: To prepare thiophene-2-carboxylic acid from thiophene.

Reagents & Materials:

-

Thiophene (C₄H₄S)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Dry Ice (solid CO₂)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Standard glassware (round-bottom flask, dropping funnel, condenser), magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon/manifold).

Procedure:

-

Setup & Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser topped with a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

-

Scientist's Note: Anhydrous conditions are critical. Organolithium reagents like n-BuLi are extremely strong bases and will be quenched instantly by water.

-

-

Initial Reaction: Charge the flask with thiophene and anhydrous diethyl ether (or THF). Cool the solution to 0 °C using an ice-water bath.

-

Lithiation: Slowly add n-butyllithium solution from the dropping funnel to the stirred thiophene solution over 30-60 minutes, maintaining the temperature at or below 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The formation of a precipitate (2-thienyllithium) may be observed.

-

Rationale: Slow addition is necessary to control the exotherm of the deprotonation reaction. The C2 proton of thiophene is the most acidic, leading to highly regioselective lithiation.

-

-

Carbonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. While stirring vigorously, carefully add crushed dry ice in small portions. A large excess of dry ice should be used.

-

Scientist's Note: Do not add the reaction mixture to the dry ice, as this can lead to side reactions. Adding solid CO₂ to the thienyllithium solution ensures the nucleophile is always in the presence of an excess of the electrophile.

-

-

Quench & Workup: Once all the dry ice has sublimed, allow the mixture to warm to room temperature. Slowly and carefully add water to quench any remaining organolithium species.

-

Extraction (Basic): Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether to remove any unreacted thiophene and other non-acidic byproducts. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated HCl. A white precipitate of thiophene-2-carboxylic acid should form.

-

Isolation & Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water. The crude product can be purified by recrystallization from hot water or a suitable organic solvent system. Dry the purified crystals under vacuum.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and IR spectroscopy.

Conclusion and Future Outlook

From an overlooked impurity in benzene to a cornerstone of modern chemistry, the story of thiophene and its carboxylic acid derivatives is a testament to the power of scientific curiosity. The journey, pioneered by Viktor Meyer's keen observation and advanced by generations of chemists, has yielded molecules that alleviate disease and power next-generation electronics. The foundational syntheses, while robust, have given way to more sophisticated catalytic methods that offer greater efficiency and functional group tolerance. For researchers and drug developers, the thiophene carboxylic acid scaffold remains a fertile ground for innovation. Its unique electronic properties and proven success as a bioisostere ensure that it will continue to be a central component in the design of novel therapeutics and functional materials for years to come.

References

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Siddiqui, N., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1635-1665. [Link][10]

-

Dalef, A., et al. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 33(9), 2349-2364. [Link][18]

-

Research and Reviews: Journal of Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link][8]

-

Kleofas, S., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters, 25(1), 120-124. [Link][22]

-

MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molbank, 2025(1), M2084. [Link][13]

-

Yakhak Hoeji. (1989). Synthesis of Tiaprofenic Acid. Journal of Pharmaceutical Sciences, 33(2), 123-126. [Link][15]

-

Steinkopf, G. W. (1941). Die Chemie des Thiophens. T. Steinkopff. [5]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link][14]

-

Semantic Scholar. (2013). Novel Preparation of Tiaprofenic Acid. [Link][23]

-

Google Patents. (2008). Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid. CN101177423A. [16]

-

ResearchGate. (2003). SYNTHESIS AND CHARACTERIZATION OF CONDUCTING COPOLYMERS OF CARBOXYLIC ACID MULTITHIOPHENE FUNCTIONALIZED MONOMERS. [Link][19]

-

Patsnap. (2018). Preparation method of tiaprofenic acid. CN108947692A. [24]

-

ResearchGate. (2016). Bioisosterism in Medicinal Chemistry. [Link][11]

-

ResearchGate. (2020). Some known drugs having thiophene ring. [Link][25]

-

ACS Publications. (2020). A Novel Thermally Conductive Phase Change Material of Polythiophene-Coated Core–Shell Polyethylene Glycol/Nano Zinc Oxide by In Situ Polymerization. The Journal of Physical Chemistry C, 124(48), 26268–26278. [Link][20]

-

ResearchGate. (2013). Novel Preparation of Tiaprofenic Acid. [Link][26]

-

ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link][27]

-

ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. [Link][28]

-

Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link][9]

-

Semantic Scholar. (2008). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

Google Patents. (1986). Thiophene-2-carboxylic-acid derivatives and process for their preparation. EP0109381B1. [29]

-

ResearchGate. (2013). Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1977). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. J. Chem. Soc., Perkin Trans. 1, 2389-2396. [Link][30]

-

Google Patents. (1949). Thiophene-2-carboxylic acid. US2462697A. [7]

-

ResearchGate. (2023). Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). [Link][31]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Die Chemie des Thiophens - Georg Wilhelm Steinkopf - Google Books [books.google.com.sg]

- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 8. rroij.com [rroij.com]

- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Tiaprofenic Acid [test-psk.inforang.com]

- 16. CN101177423A - Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid - Google Patents [patents.google.com]

- 17. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 22. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel Preparation of Tiaprofenic Acid | Semantic Scholar [semanticscholar.org]

- 24. Preparation method of tiaprofenic acid - Eureka | Patsnap [eureka.patsnap.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 30. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The thiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of a specific derivative, 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid. While direct pharmacological data on this compound is nascent, its structural motifs suggest several plausible and compelling therapeutic targets. This document synthesizes insights from related compounds to propose a logical, evidence-based strategy for target identification and validation, complete with detailed experimental protocols and workflow visualizations. We will delve into promising avenues in inflammation, oncology, and metabolic disease, providing the scientific rationale and practical methodologies to accelerate the investigation of this compound from a chemical entity to a potential therapeutic agent.

Introduction: The Thiophene Scaffold as a Foundation for Drug Discovery

Heterocyclic compounds are cornerstones of modern pharmacology, with over 75% of clinically used drugs featuring at least one such ring system.[1] Among these, the thiophene ring is particularly noteworthy for its chemical stability and its capacity for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Thiophene-based compounds, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Tinoridine and Tiaprofenic acid, have a proven track record in the clinic, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

The subject of this guide, this compound, possesses a unique combination of a thiophene-2-carboxylic acid core, a known pharmacophore, and a 2-methoxyphenyl substituent. The methoxy group can significantly influence the compound's electronic and steric properties, potentially altering its binding affinity and selectivity for various biological targets.[3] Furthermore, its classification as a "Protein Degrader Building Block" hints at its potential utility in the burgeoning field of targeted protein degradation, opening up a novel and exciting therapeutic modality beyond traditional inhibition.[4] This guide will therefore explore a multi-faceted approach to uncovering its therapeutic targets.

Plausible Therapeutic Arenas and Primary Target Classes

Based on the extensive literature on thiophene derivatives, we can logically prioritize several key areas for investigation. The following sections outline the primary hypotheses for the mechanism of action of this compound.

Anti-Inflammatory and Immunomodulatory Activity

Inflammation is a hallmark of numerous chronic diseases. Thiophene derivatives have frequently been reported to possess anti-inflammatory properties.[1]

Potential Targets:

-

Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX): These are key enzymes in the arachidonic acid cascade, producing pro-inflammatory prostaglandins and leukotrienes, respectively. Dual inhibition of COX and LOX is a highly sought-after therapeutic strategy.[1]

-

Pro-inflammatory Cytokine Production: Compounds can exert anti-inflammatory effects by inhibiting the production or signaling of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]

Oncology

The anti-proliferative and cytotoxic potential of thiophene-based compounds has been demonstrated against various cancer cell lines.[5][6]

Potential Targets:

-

Kinase Signaling Pathways: Many signaling pathways crucial for cancer cell proliferation and survival are regulated by kinases. The benzo[b]thiophene backbone, structurally related to our compound, has been shown to interact with kinases.[3]

-

Targeted Protein Degradation (PROTACs): Given its classification as a protein degrader building block, this compound could serve as a ligand for an E3 ubiquitin ligase or a novel neosubstrate degrader. This represents a paradigm shift from simple inhibition to the complete removal of a pathogenic protein.

Metabolic and G-Protein Coupled Receptor (GPCR) Modulation

Recent studies on structurally similar compounds have revealed intriguing effects on metabolic pathways.

Potential Targets:

-

Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling: A related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been shown to suppress mTORC1 activation, a central regulator of cell growth and metabolism, and alleviate ulcerative colitis.[3][7]

-